Razoxane

Description

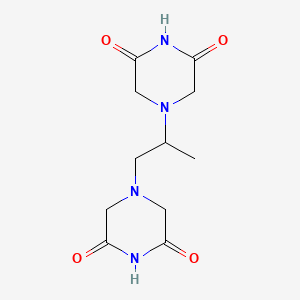

This compound is an orally bioavailable bis-dioxopiperazine and a derivative of the chelating agent ethylenediaminetetraacetic acid (EDTA) with antineoplastic, antiangiogenic, and antimetastatic activities. This compound specifically inhibits the enzyme topoisomerase II without inducing DNA strand breaks, which may result in the inhibition of DNA synthesis and cell division in the premitotic and early mitotic phases of the cell cycle. This agent may also exhibit antiangiogenic and antimetastatic activities although the precise molecular mechanisms of these actions are unknown.

An antimitotic agent with immunosuppressive properties.

See also: Dexthis compound (narrower).

Structure

3D Structure

Properties

IUPAC Name |

4-[2-(3,5-dioxopiperazin-1-yl)propyl]piperazine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O4/c1-7(15-5-10(18)13-11(19)6-15)2-14-3-8(16)12-9(17)4-14/h7H,2-6H2,1H3,(H,12,16,17)(H,13,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMKDZUISNHGIBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0020733 | |

| Record name | Razoxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21416-67-1, 21416-87-5 | |

| Record name | Razoxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21416-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Razoxane [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021416671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Razoxin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129943 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Razoxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-propylenebis(piperazine-2,6-dione) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.330 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RAZOXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AR83PR647 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Razoxane's Mechanism of Action: An In-Depth Technical Guide for Researchers

Introduction: Re-evaluating a Multifaceted Molecule

Razoxane, a bisdioxopiperazine compound, has a rich and evolving history in pharmacology. Initially investigated for its antineoplastic properties, its clinical significance is now predominantly centered on the cardioprotective effects of its S-enantiomer, dexthis compound, against anthracycline-induced cardiotoxicity.[1][2] This guide provides a comprehensive, in-depth exploration of the molecular mechanisms underpinning this compound's biological activities, with a particular focus on its role as a catalytic inhibitor of topoisomerase II. We will delve into the downstream cellular consequences, provide detailed protocols for key experimental assays, and present quantitative data to offer a complete picture for researchers and drug development professionals.

Core Mechanism of Action: Catalytic Inhibition of Topoisomerase II

The primary and most well-established mechanism of action of this compound is its function as a catalytic inhibitor of DNA topoisomerase II.[2][3] Unlike topoisomerase poisons such as etoposide and doxorubicin, which stabilize the enzyme-DNA cleavage complex and lead to an accumulation of DNA double-strand breaks, this compound locks the topoisomerase II enzyme in a "closed-clamp" conformation around the DNA.[4] This action occurs after the DNA strands have been passed through one another but before the ATP hydrolysis-dependent step that allows for enzyme turnover. This non-covalent trapping of the enzyme on the DNA effectively halts the catalytic cycle.[2]

Recent research has highlighted the importance of topoisomerase II beta (TOP2B) as the key isoform mediating the cardioprotective effects of dexthis compound.[5][6] While this compound inhibits both TOP2A and TOP2B, the targeted inhibition of TOP2B in cardiomyocytes is believed to be the critical event in preventing anthracycline-induced damage.[5]

A secondary, and historically more emphasized, mechanism is the iron-chelating property of this compound's hydrolysis product, ADR-925.[3][7] While this chelation can reduce the formation of iron-anthracycline complexes and subsequent reactive oxygen species (ROS) generation, recent evidence strongly suggests that the topoisomerase II inhibitory activity is the dominant mechanism for its cardioprotective effects.[5][6]

Below is a diagram illustrating the catalytic inhibition of Topoisomerase II by this compound.

Caption: this compound traps Topoisomerase II in a "closed clamp" conformation on DNA, leading to catalytic cycle arrest.

Downstream Cellular Consequences of Topoisomerase II Inhibition

The catalytic inhibition of topoisomerase II by this compound initiates a cascade of cellular events, primarily revolving around the DNA damage response (DDR). Although this compound does not directly cause double-strand breaks in the same manner as topoisomerase poisons, the stalled enzyme-DNA complexes are recognized by the cell as a form of DNA damage. This triggers the activation of the DDR pathway.

Key players in this pathway include the sensor kinases ATM (ataxia telangiectasia mutated) and ATR (ATM and Rad3-related).[8][9] Upon activation, ATM and ATR phosphorylate a host of downstream targets, including the checkpoint kinases Chk1 and Chk2.[8][10] These kinases, in turn, phosphorylate effectors that lead to cell cycle arrest, providing time for DNA repair. If the damage is too extensive, this pathway can ultimately lead to the induction of apoptosis.[8]

The following diagram illustrates the signaling cascade initiated by this compound-mediated topoisomerase II inhibition.

Caption: Downstream signaling cascade following this compound-induced Topoisomerase II inhibition.

Quantitative Data Summary

The following table summarizes key quantitative data related to the biological activity of this compound and its enantiomer, dexthis compound.

| Compound | Assay Type | Cell Line/System | IC50 / Effective Concentration | Reference |

| Dexthis compound | Topoisomerase II Decatenation | Purified human TOP2A/B | ~60 µM | [11] |

| XK469 (another TOP2 inhibitor) | Topoisomerase II Decatenation | Purified human TOP2A/B | ~130 µM | [11] |

| Dexthis compound | Cytotoxicity (MTT Assay) | HTETOP cells | 7.45 mM | [12] |

| Dexthis compound | Antiproliferative | HL-60 cells | 9.59 ± 1.94 µM | [13] |

| Dexthis compound | Cell-based assays | Various | 10 µM - 100 µM | [14] |

| Doxorubicin | Cytotoxicity (MTT Assay) | HTETOP cells | 0.52 µM | [12] |

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments used to elucidate the mechanism of action of this compound.

Topoisomerase II Decatenation Assay (Gel-Based)

This assay assesses the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.

Materials:

-

Purified human topoisomerase IIα or IIβ

-

Kinetoplast DNA (kDNA)

-

10x Topoisomerase II assay buffer

-

10 mM ATP solution

-

This compound (or other test compound) dissolved in a suitable solvent (e.g., DMSO)

-

Stop solution/loading dye (e.g., containing SDS and bromophenol blue)

-

Proteinase K

-

Agarose

-

TAE buffer

-

DNA stain (e.g., ethidium bromide or a safer alternative)

Protocol:

-

On ice, prepare reaction mixtures in microcentrifuge tubes. For each reaction, combine:

-

Nuclease-free water to a final volume of 20 µL

-

2 µL of 10x Topoisomerase II assay buffer

-

1 µL of kDNA (e.g., 200 ng/µL)

-

2 µL of 10 mM ATP solution

-

1 µL of test compound at various concentrations (or vehicle control).[3]

-

-

Add diluted topoisomerase II enzyme (1-2 units per reaction) to each tube. The optimal amount of enzyme should be empirically determined to achieve complete decatenation in the control reaction.[3]

-

Mix gently and incubate at 37°C for 30-60 minutes.[3]

-

Stop the reaction by adding 2 µL of stop solution/loading dye and 1 µL of Proteinase K. Incubate at 37°C for an additional 15 minutes to digest the enzyme.[3]

-

Load the samples onto a 1% agarose gel in 1x TAE buffer.[3]

-

Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated approximately two-thirds of the way down the gel.[3]

-

Stain the gel with a suitable DNA stain and visualize under UV light. Catenated kDNA will remain in the well, while decatenated minicircles will migrate into the gel.[3]

γ-H2AX Immunofluorescence Staining for DNA Damage

This protocol allows for the visualization and quantification of DNA double-strand breaks through the detection of phosphorylated H2AX (γ-H2AX) foci.

Materials:

-

Cells grown on coverslips

-

4% Paraformaldehyde (PFA) in PBS

-

0.3% Triton X-100 in PBS

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against γ-H2AX

-

Fluorescently labeled secondary antibody

-

DAPI-containing mounting medium

Protocol:

-

Fix cells on coverslips with 4% PFA for 30 minutes at room temperature.[15]

-

Wash the cells three times with PBS for 2 minutes each.[15]

-

Permeabilize the cells with 0.3% Triton X-100 in PBS for 30 minutes at room temperature.[15]

-

Wash three times with PBS.

-

Block with 5% BSA in PBS for 30 minutes at room temperature.[15]

-

Incubate with the primary anti-γ-H2AX antibody (diluted in blocking buffer) overnight at 4°C.[15]

-

Wash three times with PBS for 5 minutes each.

-

Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 2 hours at room temperature in the dark.[15]

-

Wash three times with PBS for 5 minutes each.

-

Mount the coverslips onto microscope slides using an antifade mounting medium containing DAPI.[15]

-

Visualize and capture images using a fluorescence microscope. The number of γ-H2AX foci per nucleus can be quantified using image analysis software.[16]

Cell Cycle Analysis by Flow Cytometry with Propidium Iodide

This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Cell suspension

-

PBS

-

Ice-cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

Protocol:

-

Harvest cells and wash with PBS.[6]

-

Resuspend the cell pellet in a small volume of PBS.

-

While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.[11]

-

Incubate on ice for at least 30 minutes.[17]

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cell pellet twice with PBS.[6]

-

Resuspend the cell pellet in PI staining solution.[12]

-

Incubate for 15-30 minutes at room temperature in the dark.[12]

-

Analyze the samples by flow cytometry. The fluorescence intensity of PI is proportional to the DNA content.[14]

TUNEL Assay for Apoptosis Detection

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

-

Fixed and permeabilized cells on slides

-

Equilibration buffer

-

TdT reaction mix (containing TdT enzyme and labeled dUTPs)

-

Stop/Wash buffer

-

Detection reagents (if using an indirect method)

-

Counterstain (e.g., DAPI)

-

Antifade mounting medium

Protocol:

-

Prepare cells or tissue sections on slides and perform fixation and permeabilization as required for the sample type.[18]

-

(Optional) Incubate the sample with Equilibration Buffer for 10 minutes to prime the 3'-OH ends of the DNA.[18]

-

Carefully remove the equilibration buffer.

-

Add the prepared TdT Reaction Mix to the sample, ensuring complete coverage.[18]

-

Incubate for 60 minutes at 37°C in a humidified chamber.[18]

-

Wash the sample with the Stop/Wash buffer to terminate the reaction.

-

If using an indirect detection method, incubate with the appropriate detection reagents (e.g., fluorescently labeled antibody).

-

Counterstain the nuclei with a suitable dye like DAPI.

-

Mount the slides with an antifade mounting medium.

-

Visualize the samples using a fluorescence microscope. Apoptotic cells will exhibit a strong fluorescent signal in the nucleus.[19]

Sources

- 1. inspiralis.com [inspiralis.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. A novel mechanism of cell killing by anti-topoisomerase II bisdioxopiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]

- 6. Flow cytometry with PI staining | Abcam [abcam.com]

- 7. antbioinc.com [antbioinc.com]

- 8. The catalytic topoisomerase II inhibitor dexthis compound induces DNA breaks, ATF3 and the DNA damage response in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Natural products targeting the ATR-CHK1 signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 13. Antimetastatic activities and mechanisms of bisdioxopiperazine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ucl.ac.uk [ucl.ac.uk]

- 15. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 18. clyte.tech [clyte.tech]

- 19. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]

The Serendipitous Journey of Razoxane: From a Chelator Hypothesis to a Cardioprotective Staple

An In-depth Technical Guide on the Discovery and Development of a Unique Topoisomerase II Inhibitor

For researchers and scientists navigating the complex landscape of drug discovery, the story of razoxane offers a compelling case study in serendipity, mechanistic evolution, and the pivotal role of observant investigation. Initially conceived from a hypothesis centered on metal ion chelation for cancer therapy, its trajectory veered towards a profound understanding of topoisomerase II inhibition and ultimately carved a crucial niche in protecting the heart from the ravages of chemotherapy. This guide delves into the technical history of this compound's discovery, tracing its path from a theoretical concept to a clinically significant agent.

The Genesis: A Hypothesis of Intracellular Metal Chelation

The story of this compound begins in the late 1960s at the Imperial Cancer Research Fund (ICRF) in London. The prevailing hypothesis driving the research of A. M. Creighton and his colleagues was that chelating essential metal ions within cancer cells could impede their rapid proliferation[1]. This concept was based on the knowledge that many enzymes crucial for cell division are metalloenzymes. The challenge, however, was to design a chelating agent that could effectively cross the cell membrane, a feat not readily achieved by existing chelators like ethylenediaminetetraacetic acid (EDTA).

The innovative solution was to mask the hydrophilic carboxyl groups of an EDTA-like molecule within a more lipophilic structure that could be hydrolyzed intracellularly to release the active chelating agent. This led to the synthesis of a series of bis-dioxopiperazine compounds, which are cyclic derivatives of EDTA[1][2]. Among these, the racemic compound (±)-1,2-bis(3,5-dioxopiperazin-1-yl)propane, later named this compound and designated ICRF-159, showed promising antitumor activity in preclinical models[3].

Initial Synthesis and Early Anticancer Investigations

The synthesis of these novel bis-dioxopiperazines was a pivotal step. While the original 1969 Nature paper by Creighton, Hellmann, and Whitecross does not detail the full synthetic route, subsequent publications and patents elaborated on the methodology[2]. The core idea was to create a prodrug that would be inactive outside the cell but would hydrolyze within the cell to an active, chelating form.

Early in vivo studies with ICRF-159 demonstrated its activity against various tumor models, including leukemia and lymphosarcomas[1][4][5]. These findings spurred a series of clinical trials in the 1970s and 1980s to evaluate this compound as a standalone anticancer agent[4][5][6]. While it showed some modest activity, its efficacy as a single agent was not profound enough for it to become a mainstream cancer therapy, and it was associated with toxicities[1][4].

A Paradigm Shift: Unraveling the True Mechanism of Action

The initial hypothesis of intracellular metal chelation, while elegant, was soon overshadowed by a more complex and ultimately more significant discovery: this compound's potent inhibition of topoisomerase II[7][8]. Topoisomerase II is a critical nuclear enzyme responsible for managing DNA topology during replication, transcription, and chromosome segregation[9]. Its inhibition leads to catastrophic DNA damage and cell death, making it a prime target for anticancer drugs.

Unlike topoisomerase II "poisons" such as doxorubicin and etoposide, which stabilize the enzyme-DNA cleavage complex and lead to double-strand breaks, this compound was identified as a catalytic inhibitor[9][10]. It locks the topoisomerase II enzyme in a closed-clamp conformation on the DNA, preventing the re-ligation of the DNA strands without necessarily increasing the number of cleavage complexes[9]. This distinct mechanism of action set it apart from other topoisomerase II inhibitors.

The Dual-Action Model: Topoisomerase II Inhibition and Iron Chelation

Further research revealed a fascinating dual-action mechanism that reconciled the initial chelation hypothesis with the discovery of topoisomerase II inhibition. This compound is a prodrug that is hydrolyzed in vivo to its active, open-ringed metabolite, ADR-925[11][12][13]. ADR-925 is a potent iron chelator, structurally similar to EDTA[2][12].

This dual mechanism became particularly relevant in the context of anthracycline-induced cardiotoxicity. Anthracyclines like doxorubicin are highly effective anticancer agents, but their use is limited by severe, dose-dependent cardiotoxicity, which is believed to be mediated by the formation of iron-anthracycline complexes that generate damaging reactive oxygen species (ROS)[12][14].

The discovery that the (+)-enantiomer of this compound, dexthis compound (ICRF-187), could protect against this cardiotoxicity was a major breakthrough[15][16]. The prevailing theory for many years was that dexthis compound's cardioprotective effect was primarily due to the iron-chelating activity of its metabolite, ADR-925, which would sequester iron and prevent the formation of cardiotoxic ROS[2][12].

However, more recent evidence has challenged this view, suggesting that the inhibition of the topoisomerase II beta (TOP2B) isoform, which is predominantly expressed in cardiomyocytes, is the primary mechanism of cardioprotection[9][17]. This newer model posits that doxorubicin's cardiotoxicity is mediated by its interaction with TOP2B, and that dexthis compound protects the heart by catalytically inhibiting this enzyme.

The following diagram illustrates the proposed dual mechanism of action of this compound and its cardioprotective effects.

Sources

- 1. Dexthis compound for the treatment of chemotherapy-related side effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The metabolites of the cardioprotective drug dexthis compound do not protect myocytes from doxorubicin-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antitumour activity in a series of bisdiketopiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A trial of this compound (ICRF-159) in patients with prior therapy for Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ICRF-159 (this compound) in the treatment of pediatric solid tumors: a Southwest Oncology Group study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ICRF-159 (this compound) in patients with advanced adenocarcinoma of the endometrium. A Gynecologic Oncology Group Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A QSAR study comparing the cytotoxicity and DNA topoisomerase II inhibitory effects of bisdioxopiperazine analogs of ICRF-187 (dexthis compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Exploring the effects of topoisomerase II inhibitor XK469 on anthracycline cardiotoxicity and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. The doxorubicin-cardioprotective drug dexthis compound undergoes metabolism in the rat to its metal ion-chelating form ADR-925 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Chemistry of dexthis compound and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [PDF] METABOLISM OF THE ONE-RING OPEN METABOLITES OF THE CARDIOPROTECTIVE DRUG DEXthis compound TO ITS ACTIVE METAL-CHELATING FORM IN THE RAT | Semantic Scholar [semanticscholar.org]

- 14. Fe-EDTA-Bisamide and Fe-ADR-925, The Iron-Bound Hydrolysis Product of the Cardioprotective Agent Dexthis compound, Cleave DNA Via the Hydroxyl Radical - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cardioprotection by dexthis compound (Cardioxane; ICRF 187): progress in supportive care - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Toxicity profile of dexthis compound (Zinecard, ICRF-187, ADR-529, NSC-169780), a modulator of doxorubicin cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Core Chemical Structures and Mechanisms of Razoxane and Dexrazoxane

This guide provides a comprehensive technical overview of razoxane and its dextrorotatory enantiomer, dexthis compound. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the chemical structures, stereochemistry, and multifaceted mechanisms of action of these clinically significant compounds. We will explore the causal relationships behind their therapeutic effects, from cardioprotection to anticancer activity, grounded in authoritative scientific evidence.

Introduction: A Tale of Two Stereoisomers

This compound and dexthis compound are bisdioxopiperazine agents that have garnered significant attention for their diverse pharmacological activities.[1] this compound, a racemic mixture, was initially investigated for its antiproliferative and radiosensitizing properties in cancer therapy.[1] Subsequent research led to the discovery that its S-enantiomer, dexthis compound (also known as ICRF-187), is a potent cardioprotective agent used to mitigate the cardiotoxic side effects of anthracycline chemotherapy.[2][3][4] This guide will dissect the subtle yet critical differences in their chemical architecture that give rise to their distinct and sometimes overlapping biological functions.

The Core Chemical Structure: A Bisdioxopiperazine Scaffold

At the heart of both this compound and dexthis compound lies a bisdioxopiperazine structure. This core is characterized by two piperazine-2,6-dione rings linked by a propylene bridge. The chemical name for dexthis compound is (S)-4,4'-(1-methyl-1,2-ethanediyl)bis(2,6-piperazinedione).[5][6]

Key Structural Features:

-

Two Piperazinedione Rings: These heterocyclic rings are crucial for the biological activity of the molecules.

-

Propylene Linker: A three-carbon chain connects the two piperazinedione rings.

-

Chiral Center: The methyl group on the propylene bridge creates a chiral center, giving rise to two enantiomers: the (S)-enantiomer (dexthis compound) and the (R)-enantiomer (levthis compound).[7] this compound is the racemic mixture of these two enantiomers.[]

Below is a visual representation of the chemical structures of this compound and its constituent enantiomers.

Caption: Chemical structures of this compound and its enantiomers.

The stereochemistry at this chiral center is a critical determinant of the differential pharmacological profiles of these molecules. While both enantiomers exhibit biological activity, dexthis compound is the clinically approved agent for cardioprotection.[7]

The Dual Mechanism of Action: A Scientific Debate

The therapeutic effects of this compound and dexthis compound are attributed to two primary, and potentially interconnected, mechanisms of action: iron chelation and topoisomerase II inhibition. The relative importance of each mechanism, particularly in the context of dexthis compound's cardioprotective effects, has been a subject of extensive research and debate.

Iron Chelation and Cardioprotection

The prevailing hypothesis for dexthis compound's cardioprotective activity has long been its role as a prodrug that, upon hydrolysis, forms a potent iron-chelating agent.[9][10]

The Hydrolysis Pathway:

Dexthis compound is a lipophilic molecule that can readily cross cell membranes.[9] Inside the cell, it undergoes enzymatic and non-enzymatic hydrolysis, opening one and then both piperazinedione rings to form its ultimate active metabolite, ADR-925.[11][12] ADR-925 is a derivative of ethylenediaminetetraacetic acid (EDTA) and a strong iron chelator.[9][11]

Caption: Hydrolysis of Dexthis compound and subsequent iron chelation.

Causality in Cardioprotection: Anthracycline-induced cardiotoxicity is believed to be mediated by the formation of an anthracycline-iron complex that generates reactive oxygen species (ROS), leading to oxidative stress and damage to cardiomyocytes.[3][5] By chelating intracellular iron, ADR-925 is thought to prevent the formation of these damaging complexes, thereby mitigating cardiac injury.[2][10]

Topoisomerase II Inhibition: A Unifying Mechanism?

Both this compound and dexthis compound are catalytic inhibitors of topoisomerase II (TOP2), an essential enzyme involved in managing DNA topology during replication, transcription, and chromosome segregation.[1][9] This inhibitory action is central to their anticancer effects and is increasingly recognized as a key component of dexthis compound's cardioprotective mechanism.

There are two isoforms of topoisomerase II: TOP2A and TOP2B.

-

TOP2A: Primarily expressed in proliferating cells and is a well-established target for anticancer drugs.[13]

-

TOP2B: Expressed in terminally differentiated cells, including cardiomyocytes.[14][15]

Mechanism of Inhibition: Unlike topoisomerase poisons such as anthracyclines, which stabilize the TOP2-DNA cleavage complex and lead to DNA double-strand breaks, this compound and dexthis compound are catalytic inhibitors.[9][16] They are thought to bind to the ATPase domains in the N-terminal region of TOP2, locking the enzyme in a closed-clamp conformation and preventing the initiation of the catalytic cycle.[16]

Recent evidence strongly suggests that dexthis compound's cardioprotective effects are mediated through its interaction with TOP2B in the heart.[14][17] It is proposed that dexthis compound-induced inhibition and subsequent degradation of TOP2B prevents anthracycline-mediated DNA damage in cardiomyocytes.[16][18] This hypothesis challenges the long-held belief that iron chelation is the sole mechanism of cardioprotection.[17]

Caption: Contrasting effects of Anthracyclines and Dexthis compound on Topoisomerase IIβ.

The antiproliferative and radiosensitizing effects of this compound are also attributed to its inhibition of TOP2A in cancer cells, leading to a block in the G2/M phase of the cell cycle.[1]

Comparative Overview: this compound vs. Dexthis compound

The following table summarizes the key characteristics and applications of this compound and dexthis compound.

| Feature | This compound | Dexthis compound |

| Chemical Identity | Racemic mixture of (S) and (R)-enantiomers | (S)-enantiomer of this compound[7] |

| Primary Clinical Use | Investigated as an anticancer and radiosensitizing agent[1] | Cardioprotective agent against anthracycline-induced cardiotoxicity; treatment of anthracycline extravasation[9][19] |

| Mechanism of Action | Inhibition of Topoisomerase IIα, cell cycle arrest at G2/M[1] | Iron chelation via its metabolite ADR-925; catalytic inhibition of Topoisomerase IIβ[9][10][17] |

| Stereochemistry | Contains both dextrorotatory and levorotatory forms | Dextrorotatory enantiomer |

Experimental Protocols: Characterization and Analysis

The characterization and quality control of this compound and dexthis compound are crucial for their clinical application. High-performance liquid chromatography (HPLC) is the primary analytical technique employed.

Chiral Separation of this compound Enantiomers

Objective: To separate and quantify the (S)-enantiomer (dexthis compound) and the (R)-enantiomer (levthis compound) in a this compound sample.

Methodology: A chiral hydrophilic interaction chromatographic (HILIC) method is effective for this separation.[20]

Step-by-Step Protocol:

-

Column: Immobilized polysaccharide-based chiral stationary phase (e.g., CHIRALPAK IE-3).[20]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 10 mM ammonium bicarbonate) and organic modifiers (e.g., a 70:30 v/v mixture of acetonitrile and methanol) in a ratio of approximately 5:95 (v/v).[20]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at an appropriate wavelength (e.g., 272 nm).[6]

-

Sample Preparation: Dissolve the this compound sample in a suitable solvent.

-

Injection: Inject a defined volume of the sample onto the HPLC system.

-

Data Analysis: Integrate the peak areas of the two enantiomers to determine their relative proportions.

Quantification of Dexthis compound in Formulations and Biological Samples

Objective: To determine the concentration of dexthis compound in pharmaceutical formulations or biological matrices like human serum.

Methodology: A reversed-phase HPLC (RP-HPLC) method is commonly used.[6][21]

Step-by-Step Protocol:

-

Column: C18 column (e.g., Kromasil C18).[6]

-

Mobile Phase: An isocratic mobile phase consisting of a mixture of methanol, orthopedic phosphoric acid, ammonium dihydrogen phosphate, and tetrahydrofuran (e.g., in a ratio of 10:40:30:20, v/v) with the pH adjusted to 4.2.[6]

-

Flow Rate: 1.0 mL/min.[6]

-

Sample Preparation:

-

Formulations: Extract the drug from the formulation matrix.

-

Serum: Perform protein precipitation followed by extraction of the drug from the supernatant.

-

-

Standard Curve: Prepare a series of dexthis compound standards of known concentrations to generate a calibration curve.

-

Injection and Analysis: Inject the prepared samples and standards and quantify the dexthis compound concentration by comparing the peak area of the sample to the standard curve.

Conclusion and Future Perspectives

This compound and dexthis compound are compelling examples of how stereochemistry can profoundly influence pharmacological activity. While this compound's clinical utility as an anticancer agent has been explored, dexthis compound has established a crucial role in oncology as the only approved agent for preventing anthracycline-induced cardiotoxicity.[1][4]

The ongoing debate surrounding the precise mechanism of dexthis compound's cardioprotective action—iron chelation versus topoisomerase IIβ inhibition—highlights the complexity of its molecular interactions. Further research elucidating the interplay between these two pathways will be instrumental in optimizing its clinical use and potentially designing novel, more effective cardioprotective agents. The tight structure-activity relationship observed with bisdioxopiperazine derivatives suggests that TOP2B is a promising druggable target for future cardioprotective strategies.[14][15]

References

- Hasinoff, B. B., & Herman, E. H. (2007). Dexthis compound for the prevention of cardiac toxicity and treatment of extravasation injury from the anthracycline antibiotics. Current medicinal chemistry, 14(16), 1745–1752.

- McCormack, K. (2018). The cardioprotective effect of dexthis compound (Cardioxane) is consistent with sequestration of poly(ADP-ribose) by self-assembly and not depletion of topoisomerase 2B. Medical hypotheses, 118, 133–138.

- Jirkovský, E., Jirkovská, A., Bavlovič-Piskáčková, H., Skalická, V., Pokorná, Z., Karabanovich, G., ... & Šimůnek, T. (2018). The cardioprotective effect of dexthis compound (Cardioxane) is consistent with sequestration of poly(ADP-ribose) by self-assembly and not depletion of topoisomerase 2B. Journal of medicinal chemistry, 61(21), 9579-9595.

- Hasinoff, B. B., Khelifa, T., & Fang, G. (2019). The Role of Topoisomerase IIβ in the Mechanisms of Action of the Doxorubicin Cardioprotective Agent Dexthis compound. Cardiovascular toxicology, 19(6), 518–527.

- Seymour, L., & Smith, I. (1998). Preventing the cardiotoxicity of anthracyclines by dexthis compound: A real breakthrough. BMJ, 316(7137), 1033–1034.

- Minoia, C., Cinquepalmi, M., & Zampino, M. G. (2018). Anthracyclines as Topoisomerase II Poisons: From Early Studies to New Perspectives. International journal of molecular sciences, 19(11), 3467.

- RxList. (2023). Dexthis compound.

- St

- Kiewe, P., & Menzel, T. (2006). This compound and dexthis compound - Two multifunctional agents: Experimental and clinical results. General physiology and biophysics, 25(4), 363–374.

- Hellmann, K. (2002). The current and future role of dexthis compound as a cardioprotectant in anthracycline treatment: expert panel review. Journal of cancer research and clinical oncology, 128 Suppl 1, S1–S11.

- Langer, S. W. (2014). Dexthis compound for the treatment of chemotherapy-related side effects. Cancer management and research, 6, 357–363.

- Cvetković, R. S., & Scott, L. J. (2005). Dexthis compound: a review of its use for cardioprotection during anthracycline chemotherapy. Drugs, 65(7), 1005–1024.

- Synapse. (2024). What is Dexthis compound Hydrochloride used for?

- Jirkovský, E., Jirkovská, A., Bavlovič-Piskáčková, H., Skalická, V., Pokorná, Z., Karabanovich, G., ... & Šimůnek, T. (2018). Clinically Translatable Prevention of Anthracycline Cardiotoxicity by Dexthis compound Is Mediated by Topoisomerase II Beta and Not Metal Chelation.

- Hasinoff, B. B., Khelifa, T., & Fang, G. (2019). The Role of Topoisomerase IIβ in the Mechanisms of Action of the Doxorubicin Cardioprotective Agent Dexthis compound. Cardiovascular toxicology, 19(6), 518–527.

- Hasinoff, B. B. (1998). Dexthis compound: how it works in cardiac and tumor cells. Is it a prodrug or is it a drug?. Seminars in oncology, 25(4 Suppl 10), 3–9.

- Hasinoff, B. B., Abram, M. E., Barnabe, N., & Kizhakkedathu, J. N. (2003). Stereoselective metabolism of dexthis compound (ICRF-187) and levthis compound (ICRF-186).

- Roh, J., & Simunek, T. (2018). Synthesis of dexthis compound analogues and iron chelators. Faculty of Pharmacy, Charles University.

- Nitiss, J. L., & Nitiss, K. C. (2014). The catalytic topoisomerase II inhibitor dexthis compound induces DNA breaks, ATF3 and the DNA damage response in cancer cells. British journal of pharmacology, 171(21), 4947–4958.

- Jirkovská, A., Karabanovich, G., Liptáková, L., Jirkovský, E., Bavlovič-Piskáčková, H., Skalická, V., ... & Šimůnek, T. (2015). Synthesis and analysis of novel analogues of dexthis compound and its open-ring hydrolysis product for protection against anthracycline cardiotoxicity in vitro and in vivo. Toxicology research, 4(6), 1534–1547.

- Kumar, A., Kumar, R., Kumar, S., & Singh, S. (2018). Development and Validation of Stereo Selective Method for the Separation of this compound Enantiomers in Hydrophilic Interaction Chromatography.

- ResearchGate. (2021). Chemical structures of studied drugs.

- Hochster, H. (1995). Clinical pharmacology of dexthis compound. Seminars in oncology, 22(4 Suppl 9), 3–9.

- Cancer Care Ontario. (2001). Use of dexthis compound as a cardioprotectant in patients receiving doxorubicin or epirubicin chemotherapy for the treatment of cancer. The Provincial Systemic Treatment Disease Site Group. Cancer prevention & control, 5(2), 104–112.

- Jordan, K., Behlendorf, T., Mueller, F., & Schmoll, H. J. (2009). Anthracycline extravasation injuries: management with dexthis compound. Therapeutics and clinical risk management, 5, 361–366.

- Google Patents. (2021). US11187683B2 - Dexthis compound analytical method.

- Mouridsen, H. T., Langer, S. W., & Sørensen, P. G. (2007). The use of dexthis compound for the prevention of anthracycline extravasation injury. European journal of cancer (Oxford, England : 1990), 43(10), 1545–1549.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71384, Dexthis compound.

- BOC Sciences. (n.d.). CAS 24584-09-6 Dexthis compound ((S)-Razoxane).

- Hasinoff, B. B. (1994). Chemistry of dexthis compound and analogues. Seminars in oncology, 21(4 Suppl 7), 4–10.

- Rao, M. V., Rao, G. V., & Rao, K. S. (2012). Development and Validation of New RP-HPLC Method for the Determination of Dexthis compound. Tropical Journal of Pharmaceutical Research, 11(2), 285-290.

- Jirkovská, A., Karabanovich, G., Liptáková, L., Jirkovský, E., Bavlovič-Piskáčková, H., Skalická, V., ... & Šimůnek, T. (2015). Synthesis and analysis of novel analogues of dexthis compound and its open-ring hydrolysis product for protection against anthracycline cardiotoxicity in vitro and in vivo. Toxicology research, 4(6), 1534–1547.

- ResearchGate. (2012).

- precisionFDA. (n.d.). This compound HYDROCHLORIDE.

- MSpace. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Dexthis compound for the Prevention of Cardiac Toxicity and Treatment of Extravasation Injury from the Anthracycline Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preventing the cardiotoxicity of anthracyclines by dexthis compound: A real breakthrough - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dexthis compound : a review of its use for cardioprotection during anthracycline chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dexthis compound | C11H16N4O4 | CID 71384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Development and Validation of New RP-HPLC Method for the Determination of Dexthis compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stereoselective metabolism of dexthis compound (ICRF-187) and levthis compound (ICRF-186) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dexthis compound for the treatment of chemotherapy-related side effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dexthis compound: how it works in cardiac and tumor cells. Is it a prodrug or is it a drug? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Clinical pharmacology of dexthis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Chemistry of dexthis compound and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The catalytic topoisomerase II inhibitor dexthis compound induces DNA breaks, ATF3 and the DNA damage response in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of dexthis compound analogues and iron chelators | Faculty of Pharmacy - Research Portal [portal.faf.cuni.cz]

- 16. Anthracyclines as Topoisomerase II Poisons: From Early Studies to New Perspectives [mdpi.com]

- 17. ahajournals.org [ahajournals.org]

- 18. The Role of Topoisomerase IIβ in the Mechanisms of Action of the Doxorubicin Cardioprotective Agent Dexthis compound [pubmed.ncbi.nlm.nih.gov]

- 19. Dexthis compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Development and Validation of Stereo Selective Method for the Separation of this compound Enantiomers in Hydrophilic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Pharmacological Profile of Razoxane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Razoxane, a bisdioxopiperazine compound, has a multifaceted pharmacological profile primarily characterized by its role as a topoisomerase II inhibitor and a potent iron-chelating agent.[1][2] This guide provides a comprehensive technical overview of this compound, delving into its chemical nature, stereoisomerism, and the distinct yet interconnected mechanisms of action that underpin its clinical applications. We will explore its pharmacokinetics, detailing the metabolic pathways and disposition of its enantiomers, dexthis compound and levthis compound. Furthermore, this document will elucidate the pharmacodynamic effects, focusing on its utility as a cardioprotective agent against anthracycline-induced cardiotoxicity and as an antidote for anthracycline extravasation.[3][4] Key experimental protocols for assessing topoisomerase II inhibition are detailed, providing researchers with practical methodologies. Finally, a thorough examination of its clinical trial landscape and toxicological profile will offer a complete picture for drug development professionals.

Introduction: The Chemical and Stereoisomeric Nature of this compound

This compound (ICRF-159) is a racemic mixture of two enantiomers: the dextrorotatory (+)-form, dexthis compound (ICRF-187), and the levorotatory (-)-form, levthis compound (ICRF-186).[1][5] Chemically, it is a derivative of the chelating agent ethylenediaminetetraacetic acid (EDTA).[1][6] Its structure as a bis-dioxopiperazine allows it to be orally bioavailable and to readily cross cellular membranes.[1][7]

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆N₄O₄ | [1] |

| Molecular Weight | 268.27 g/mol | [1][8] |

| IUPAC Name | 4-[2-(3,5-dioxopiperazin-1-yl)propyl]piperazine-2,6-dione | [1] |

| CAS Number | 21416-67-1 | [1] |

| Synonyms | ICRF-159, NSC-129943 | [1] |

The stereochemistry of this compound is critical to its biological activity. While both enantiomers exhibit pharmacological effects, dexthis compound is the clinically utilized form, particularly for its cardioprotective properties.[5][] Studies have shown that dexthis compound is metabolized more rapidly than levthis compound in vivo.[5]

Mechanism of Action: A Dual-Pronged Approach

This compound's pharmacological effects stem from two primary mechanisms: inhibition of topoisomerase II and iron chelation.[10]

Topoisomerase II Inhibition

This compound acts as a catalytic inhibitor of topoisomerase II, an essential enzyme involved in managing DNA topology during replication, transcription, and chromosome segregation.[1][6][11] Unlike topoisomerase II poisons (e.g., anthracyclines), which stabilize the enzyme-DNA cleavage complex and lead to DNA strand breaks, this compound inhibits the enzyme's catalytic activity without inducing these breaks.[1][6][12] This inhibition can lead to cell cycle arrest in the premitotic and early mitotic phases, contributing to its antineoplastic properties.[1]

Recent research has highlighted the importance of topoisomerase II beta (TOP2B) in the heart.[13] Dexthis compound's interaction with TOP2B is believed to be a key mechanism in preventing anthracycline-induced cardiotoxicity.[12][13] It has been shown to induce the degradation of TOP2B in cardiomyocytes, thereby preventing the DNA damage caused by anthracyclines.[12]

Iron Chelation

This compound is a prodrug that undergoes intracellular hydrolysis to form a one-ring open intermediate and a fully hydrolyzed, open-ring metabolite, ADR-925.[7][14][15] ADR-925 is structurally similar to EDTA and is a potent iron chelator.[7][14] This chelating activity is central to its cardioprotective effects against anthracyclines like doxorubicin.[14] Anthracycline-induced cardiotoxicity is mediated by the formation of iron-anthracycline complexes that generate reactive oxygen species (ROS), leading to oxidative stress and damage to cardiac muscle.[10][14] By chelating iron, ADR-925 prevents the formation of these damaging complexes.[14][16]

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The pharmacokinetic profile of this compound is characterized by rapid elimination.[5]

| Parameter | Value | Species | Source |

| Elimination Half-life (t½) | ~20 minutes (racemate) | Rat | [5] |

| Alpha Half-life | ~30 minutes | Human | [17] |

| Beta Half-life | 2 to 4 hours | Human | [17] |

| Metabolism | Hydrolysis to ADR-925 | Human | [15][18] |

| Excretion | Primarily renal | Human | [19] |

Studies in rats have shown that dexthis compound is metabolized faster than levthis compound, likely due to the action of dihydropyrimidine amidohydrolase in the liver and kidneys.[5] In humans, this compound is rapidly hydrolyzed to its active chelating metabolite, ADR-925.[18] The clearance of dexthis compound is significantly decreased in individuals with renal impairment, necessitating dose adjustments.[19]

Pharmacodynamics: Therapeutic and Adverse Effects

Therapeutic Applications

-

Cardioprotection: Dexthis compound is clinically approved to reduce the incidence and severity of cardiomyopathy associated with doxorubicin administration in cancer patients.[4][20][21]

-

Anthracycline Extravasation: It is also used as an antidote for the accidental leakage of anthracycline chemotherapy from veins into surrounding tissue, a condition known as extravasation.[3][22][23][24] Dexthis compound has been shown to be highly effective in preventing tissue necrosis following such events.[22][24]

-

Antineoplastic Activity: this compound itself possesses antineoplastic, antiangiogenic, and antimetastatic properties due to its inhibition of topoisomerase II.[1][6]

Adverse Effects and Toxicity

The most common adverse effect of dexthis compound is myelosuppression, including neutropenia, leukopenia, and thrombocytopenia.[4][25] Other reported side effects include nausea, vomiting, fatigue, and injection site reactions.[25][26] There is also a potential risk of secondary malignancies, such as acute myeloid leukemia, particularly when used in combination with other chemotherapy agents.[26][27]

Experimental Protocols: Assessing Topoisomerase II Inhibition

Two common in vitro assays to determine the inhibitory activity of compounds against Topoisomerase II are the DNA relaxation assay and the kDNA decatenation assay.[28][29]

Topoisomerase II DNA Relaxation Assay

This assay measures the ability of Topoisomerase II to relax supercoiled plasmid DNA. Inhibitors will prevent this relaxation.[28]

Methodology:

-

Prepare a reaction mixture containing 10x Topo II assay buffer, ATP, and supercoiled plasmid DNA (e.g., pBR322).[28]

-

Aliquot the mixture into microcentrifuge tubes.

-

Add the desired concentration of the test compound (e.g., this compound) or a vehicle control (e.g., DMSO).

-

Initiate the reaction by adding a predetermined optimal amount of Topoisomerase II enzyme.

-

Incubate the reaction at 37°C for 30 minutes.[30]

-

Terminate the reaction by adding EDTA.[30]

-

Add loading dye and run the samples on a 1% agarose gel.[28]

-

Visualize the DNA bands under UV light. Supercoiled (unrelaxed) DNA will migrate faster than the relaxed DNA.[28]

Topoisomerase II kDNA Decatenation Assay

This assay assesses the ability of Topoisomerase II to separate interlocked kinetoplast DNA (kDNA) into individual minicircles. Inhibitors will prevent the release of these minicircles.[28][30]

Methodology:

-

Prepare a reaction mixture similar to the relaxation assay, but with kDNA as the substrate.

-

Follow steps 2-5 from the DNA relaxation assay protocol.

-

Terminate the reaction.

-

Run the samples on a 1% agarose gel.[28]

-

Visualize the DNA bands under UV light. Catenated kDNA will remain in the well, while decatenated minicircles will migrate into the gel.[28]

Clinical Landscape and Future Directions

Numerous clinical trials have investigated and continue to explore the use of dexthis compound.[31][32] Its primary established roles are in cardioprotection during anthracycline-based chemotherapy and as a treatment for anthracycline extravasation.[20][27][33] Ongoing research is exploring its potential in other areas, including in combination with other chemotherapeutic agents for various solid tumors and hematological malignancies.[31][34] The dual mechanism of action of this compound presents intriguing possibilities for future drug development, particularly in designing novel anticancer strategies and cytoprotective agents.

Conclusion

This compound possesses a unique and complex pharmacological profile, acting as both a topoisomerase II inhibitor and an iron-chelating agent. This dual functionality underpins its established clinical utility in mitigating anthracycline-induced cardiotoxicity and extravasation injuries, as well as its inherent antineoplastic properties. A thorough understanding of its chemistry, stereoisomerism, pharmacokinetics, and pharmacodynamics is crucial for researchers and clinicians working to optimize its therapeutic potential and develop novel applications. The experimental protocols outlined provide a foundation for further investigation into its mechanisms and the discovery of new therapeutic indications.

References

- Langer, S. W. (2000).

- Hasinoff, B. B., et al. (2020). The Role of Topoisomerase IIβ in the Mechanisms of Action of the Doxorubicin Cardioprotective Agent Dexthis compound. PubMed. [Link]

- National Center for Biotechnology Inform

- Hasinoff, B. B., et al. (1995). Stereoselective metabolism of dexthis compound (ICRF-187) and levthis compound (ICRF-186). PubMed. [Link]

- Langer, S. W. (2007).

- Hasinoff, B. B. (2007). Dexthis compound use in prevention of anthracycline extravasation injury. Hospital Pharmacy Europe. [Link]

- Ortner, P., et al. (2014). Dexthis compound efficacy for anthracycline extravasation: use in UK clinical practice. PubMed. [Link]

- National Cancer Institute. (n.d.). Clinical Trials Using Dexthis compound Hydrochloride.

- Hasinoff, B. B. (2008).

- The Merck Index. (n.d.). This compound. Royal Society of Chemistry. [Link]

- ClinPharm. (2023). Dexthis compound – Application in Therapy and Current Clinical Research. ClinPharm. [Link]

- National Center for Biotechnology Information. (n.d.). Assessing Sensitivity to Antibacterial Topoisomerase II Inhibitors. PubMed Central. [Link]

- National Center for Biotechnology Information. (n.d.). Topoisomerase Assays. PubMed Central. [Link]

- National Cancer Institute. (n.d.). Definition of this compound. NCI Drug Dictionary. [Link]

- Herman, E. H., & Lipshultz, S. E. (2023). Dexthis compound.

- Jirkovský, E., et al. (2021). Clinically Translatable Prevention of Anthracycline Cardiotoxicity by Dexthis compound Is Mediated by Topoisomerase II Beta and Not Metal Chelation.

- Swain, S. M. (1998). Adult multicenter trials using dexthis compound to protect against cardiac toxicity. PubMed. [Link]

- National Cancer Institute. (n.d.). Clinical Trials Using Dexthis compound.

- Hasinoff, B. B., et al. (2019). The Role of Topoisomerase IIβ in the Mechanisms of Action of the Doxorubicin Cardioprotective Agent Dexthis compound.

- Hasinoff, B. B. (1998). Chemical, Biological and Clinical Aspects of Dexthis compound and Other Bisdioxopiperazines. PubMed. [Link]

- Jantova, S., et al. (2014). The Catalytic Topoisomerase II Inhibitor Dexthis compound Induces DNA Breaks, ATF3 and the DNA Damage Response in Cancer Cells. PubMed. [Link]

- ClinicalTrials.gov. (n.d.). Dexthis compound and Cisplatin in Treating Patients With Advanced Solid Tumors. ClinicalTrials.gov. [Link]

- University of Manitoba. (n.d.).

- National Center for Biotechnology Information. (n.d.). Dexthis compound. PubChem. [Link]

- Curran, C. F., et al. (1991). Toxicity profile of dexthis compound (Zinecard, ICRF-187, ADR-529, NSC-169780), a modulator of doxorubicin cardiotoxicity. PubMed. [Link]

- Jirkovský, E., et al. (2018). Pharmacokinetics of the Cardioprotective Drug Dexthis compound and Its Active Metabolite ADR-925 with Focus on Cardiomyocytes and the Heart. PubMed. [Link]

- van Dalen, E. C., & van der Pal, H. J. (2009).

- ResearchGate. (2025). Topoisomerase Assays.

- Sissi, C., & Palumbo, M. (2018). Anthracyclines as Topoisomerase II Poisons: From Early Studies to New Perspectives. Molecules. [Link]

- Synold, T. W., et al. (2008). Pharmacokinetics of dexthis compound in subjects with impaired kidney function. PubMed. [Link]

- Hochster, H. S. (1998). Clinical pharmacology of dexthis compound. PubMed. [Link]

- Patsnap. (2024). What are the side effects of Dexthis compound Hydrochloride?.

- Hasinoff, B. B. (2008). Dexthis compound: How It Works in Cardiac and Tumor Cells. Is It a Prodrug or Is It a Drug?. PubMed. [Link]

- RxList. (n.d.). Dexthis compound: Side Effects, Uses, Dosage, Interactions, Warnings. RxList. [Link]

- Langer, S. W. (2014). Dexthis compound for the treatment of chemotherapy-related side effects. PubMed Central. [Link]

- Frontiers. (n.d.). In vitro to clinical translation of combinatorial effects of doxorubicin and dexthis compound in breast cancer: a mechanism-based pharmacokinetic/pharmacodynamic modeling approach. Frontiers. [Link]

- Chow, W. A., et al. (2004). Feasibility and pharmacokinetic study of infusional dexthis compound and dose-intensive doxorubicin administered concurrently over 96 h for the treatment of advanced malignancies. PubMed. [Link]

- Gao, J., et al. (2003). Dexthis compound protects against myelosuppression from the DNA cleavage-enhancing drugs etoposide and daunorubicin but not doxorubicin. PubMed. [Link]

- Weiss, G., et al. (1999). Dexthis compound (ICRF-187). PubMed. [Link]

- Hellmann, K. (1996). Cardioprotection by dexthis compound (Cardioxane; ICRF 187): progress in supportive care. Supportive Care in Cancer. [Link]

- Schroeder, P. E., et al. (1996). Metabolism of dexthis compound (ICRF-187) used as a rescue agent in cancer patients treated with high-dose etoposide. PubMed. [Link]

- Sterba, M., et al. (2009).

- Hasinoff, B. B., et al. (2003). The metabolites of the cardioprotective drug dexthis compound do not protect myocytes from doxorubicin-induced cytotoxicity. PubMed. [Link]

Sources

- 1. This compound | C11H16N4O4 | CID 30623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dexthis compound | C11H16N4O4 | CID 71384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Treatment of anthracycline extravasation with dexthis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dexthis compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Stereoselective metabolism of dexthis compound (ICRF-187) and levthis compound (ICRF-186) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Facebook [cancer.gov]

- 7. Dexthis compound for the treatment of chemotherapy-related side effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound [drugfuture.com]

- 10. Dexthis compound: how it works in cardiac and tumor cells. Is it a prodrug or is it a drug? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. ahajournals.org [ahajournals.org]

- 14. Chemical, biological and clinical aspects of dexthis compound and other bisdioxopiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacokinetics of the Cardioprotective Drug Dexthis compound and Its Active Metabolite ADR-925 with Focus on Cardiomyocytes and the Heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The use of dexthis compound for the prevention of anthracycline extravasation injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Clinical pharmacology of dexthis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Metabolism of dexthis compound (ICRF-187) used as a rescue agent in cancer patients treated with high-dose etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Pharmacokinetics of dexthis compound in subjects with impaired kidney function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Adult multicenter trials using dexthis compound to protect against cardiac toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Cardioprotection by dexthis compound (Cardioxane; ICRF 187): progress in supportive care - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Dexthis compound for anthracycline extravasation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]

- 24. Dexthis compound efficacy for anthracycline extravasation: use in UK clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Dexthis compound: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 26. What are the side effects of Dexthis compound Hydrochloride? [synapse.patsnap.com]

- 27. [Dexthis compound in anthracycline induced cardiotoxicity and extravasation] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Assessing Sensitivity to Antibacterial Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Facebook [cancer.gov]

- 32. Facebook [cancer.gov]

- 33. clinicaltrials.eu [clinicaltrials.eu]

- 34. ClinicalTrials.gov [clinicaltrials.gov]

An In-Depth Technical Guide to Razoxane as a Topoisomerase II Inhibitor

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Razoxane (ICRF-159) and its more clinically prevalent dextrorotatory enantiomer, dexthis compound (ICRF-187), are members of the bisdioxopiperazine class of compounds that function as potent catalytic inhibitors of DNA topoisomerase II (Topo II). Unlike Topo II poisons such as etoposide or doxorubicin, which stabilize the enzyme-DNA cleavage complex and induce extensive DNA double-strand breaks (DSBs), this compound locks the enzyme in a closed-clamp conformation, preventing ATP hydrolysis and subsequent catalytic turnover. This unique mechanism underpins its dual applications: as an anticancer agent that induces cell cycle arrest and as the only clinically approved cardioprotective agent to mitigate the cardiotoxicity of anthracyclines like doxorubicin.[1][2] This guide provides a deep dive into the molecular mechanism of this compound, presents detailed protocols for its experimental characterization, and discusses its complex role in oncology and cardiology.

Introduction: The Central Role of Topoisomerase II and a Tale of Two Inhibitor Classes

DNA Topoisomerase II is an essential nuclear enzyme critical for resolving the topological challenges of DNA during replication, transcription, and chromosome segregation.[3] It functions by creating a transient, enzyme-linked double-strand break in one segment of DNA to allow another to pass through, after which it re-ligates the break. This complex process is vital for relieving supercoils and decatenating intertwined daughter chromatids.

The therapeutic manipulation of Topo II has given rise to two distinct classes of inhibitors:

-

Topo II Poisons (e.g., Etoposide, Doxorubicin): These agents intercalate into DNA and stabilize the covalent Topo II-DNA cleavage complex.[4] This prevents the re-ligation of the DNA break, leading to an accumulation of DSBs, which triggers DNA damage response pathways, cell cycle arrest, and apoptosis.[5] This mechanism is the cornerstone of their potent anticancer activity.[2]

-

Catalytic Topo II Inhibitors (e.g., this compound, ICRF-193): This class, including this compound, acts earlier in the enzyme's catalytic cycle.[4] They do not stabilize the cleavage complex but instead lock the two subunits of the Topo II homodimer together around the DNA, forming a non-covalent, closed clamp.[6] This prevents the ATP hydrolysis required for enzyme turnover and the release of the DNA strand, effectively halting the enzyme's catalytic activity without generating the extensive DNA damage characteristic of poisons.[2][7]

This compound was initially developed as an antineoplastic agent.[2] However, its unique mechanism of catalytic inhibition led to the discovery of its profound ability to protect cardiac tissue from the devastating effects of anthracyclines, a discovery that has reshaped supportive care in oncology.[8][9]

Molecular Mechanism of Action: The "Closed Clamp" Model

The catalytic cycle of Topoisomerase II is an ATP-dependent process. This compound intervenes by binding to the ATPase domain of Topo II after the enzyme has bound to DNA. This action traps the enzyme in a post-DNA cleavage, pre-hydrolysis state, effectively creating a protein clamp around the DNA.

Key Mechanistic Points:

-

ATP-Competitive Inhibition: this compound and its analogues function as non-competitive inhibitors with respect to DNA but are thought to inhibit the ATPase activity of the enzyme.[7]

-

Prevention of Turnover, Not Cleavage: The core difference from poisons is that this compound does not enhance the formation of cleavage complexes. Instead, it prevents the enzyme from completing its cycle and detaching from DNA. While some studies show that dexthis compound can induce some level of DNA breaks and a damage response, its primary mechanism is distinct from poisons.[10][11]

-

Isoform Interaction: Topo II exists as two isoforms, alpha (TOP2A) and beta (TOP2B). TOP2A is highly expressed in proliferating cells and is the primary target for anticancer drugs. TOP2B is more ubiquitously expressed, including in terminally differentiated cells like cardiomyocytes.[12] The prevailing hypothesis for dexthis compound's cardioprotection is that it prevents doxorubicin from poisoning TOP2B in the heart, thereby averting mitochondrial dysfunction and cardiomyocyte apoptosis.[12][13][14] Several studies have shown that dexthis compound treatment leads to the depletion or degradation of TOP2B protein in cardiomyocytes.[6][13][15]

Caption: Topoisomerase II catalytic cycle and points of inhibitor action.

Experimental Characterization: A Guide to Key Assays

Characterizing this compound's activity and distinguishing it from Topo II poisons requires a specific set of biochemical and cell-based assays. The overarching goal is to demonstrate inhibition of catalytic activity without the stabilization of the DNA cleavage complex.

Biochemical (In Vitro) Assays

These assays use purified Topo II enzyme and specific DNA substrates to directly measure enzymatic activity.

A. Topoisomerase II Decatenation Assay

-

Principle & Causality: This is the gold-standard assay for measuring Topo II catalytic activity.[16] It utilizes kinetoplast DNA (kDNA), a network of thousands of interlocked DNA minicircles.[17] Active Topo II resolves this network, releasing individual minicircles. Catalytic inhibitors like this compound prevent this release. The catenated kDNA is too large to enter an agarose gel, while the decatenated minicircles migrate as distinct bands.[17][18]

-

Step-by-Step Protocol:

-

Reaction Setup (on ice): In a 1.5 mL microcentrifuge tube, prepare a 30 µL reaction mix. For each reaction, combine:

-

Compound Addition: Add the desired concentration of this compound (dissolved in a suitable solvent like DMSO) or vehicle control (DMSO).

-

Enzyme Titration (Critical): First, determine the minimal amount of purified human Topo IIα or IIβ enzyme required for complete decatenation in a control reaction (typically 1-5 units).[3]

-

Initiation & Incubation: Add the predetermined amount of diluted Topo II enzyme to initiate the reaction. Mix gently and incubate at 37°C for 30-60 minutes.[17]

-

Termination: Stop the reaction by adding 6 µL of Stop Solution/Loading Dye (e.g., 5% SDS, 25% Ficoll, 0.025% bromophenol blue).[17] Add Proteinase K (to a final concentration of 50 µg/mL) and incubate for an additional 15 minutes at 37°C to digest the enzyme.[17]

-

Electrophoresis: Load the samples onto a 1% agarose gel in 1X TAE buffer. Run the gel at 80-100 V until the dye front has migrated sufficiently.[17]

-

Visualization: Stain the gel with ethidium bromide or a safer alternative (e.g., SYBR Safe) and visualize under UV light.[3]

-

-

Expected Results: The control lane (enzyme, no inhibitor) will show fast-migrating decatenated minicircles. Lanes with effective concentrations of this compound will show a dose-dependent decrease in these bands, with the kDNA remaining in the loading well.

B. DNA Relaxation Assay

-

Principle & Causality: This assay measures the ability of Topo II to relax negatively supercoiled plasmid DNA (e.g., pBR322).[5][19] Supercoiled DNA has a compact structure and migrates quickly through an agarose gel. Upon relaxation by Topo II, it adopts a more open circular form, which migrates more slowly. This compound will inhibit this conversion.

-

Protocol: The protocol is very similar to the decatenation assay, with the key difference being the substrate. Substitute kDNA with ~0.5 µg of supercoiled plasmid DNA per reaction.[5]

-

Expected Results: The control lane will show a slower-migrating band (or ladder of topoisomers) corresponding to relaxed DNA. This compound-treated lanes will show a dose-dependent persistence of the faster-migrating supercoiled DNA band.[19]

C. DNA Cleavage Assay

-

Principle & Causality: This assay is crucial for differentiating catalytic inhibitors from poisons. It assesses the formation of the covalent cleavage complex. A supercoiled plasmid is used as the substrate. Topo II poisons like etoposide will trap the enzyme on the DNA, and upon addition of a strong denaturant (like SDS), the DNA will break, converting the supercoiled plasmid into a linear form. Catalytic inhibitors like this compound do not stabilize this complex and will not produce significant linear DNA.[20]

-

Protocol:

-

Reaction Setup: Prepare the reaction as for the relaxation assay, but omit ATP . ATP is not required for the initial cleavage step but is needed for re-ligation and turnover, which we want to assess.

-

Compound Addition: Add this compound, a positive control poison (e.g., etoposide), and a vehicle control.

-

Incubation: Incubate with Topo II at 37°C for 30 minutes.

-

Termination: Stop the reaction by adding SDS (to 1%) and Proteinase K.[20]

-

Analysis: Analyze by agarose gel electrophoresis.

-

-

Expected Results: The etoposide lane will show a prominent band corresponding to linear DNA. The this compound and control lanes will show primarily supercoiled and relaxed DNA, with little to no linear DNA formation.[20]

Caption: Downstream cellular consequences of this compound action.

Conclusion

This compound is a mechanistically distinct Topoisomerase II inhibitor whose clinical and research utility stems from its catalytic mode of action. By locking the enzyme in a closed clamp, it prevents catalytic turnover without stabilizing the DNA-damaging cleavage complex characteristic of Topo II poisons. This duality makes it an invaluable tool for both protecting healthy tissue from chemotherapy-induced damage and as a potential anticancer agent in its own right. A thorough understanding of its mechanism, supported by the specific biochemical and cellular assays outlined in this guide, is essential for any researcher or drug developer working in the field of cancer therapeutics and supportive care.

References

- Hasinoff, B. B., Khelawon, V. S., & Nitiss, J. L. (2020). The Role of Topoisomerase IIβ in the Mechanisms of Action of the Doxorubicin Cardioprotective Agent Dexthis compound. Cardiovascular Toxicology.

- Jirkovský, E., Jirkovská, A., Bavlovič-Piskáčková, H., Skalická, V., Pokorná, Z., Kubeš, J., ... & Šimůnek, T. (2021). Clinically Translatable Prevention of Anthracycline Cardiotoxicity by Dexthis compound Is Mediated by Topoisomerase II Beta and Not Metal Chelation. Circulation: Heart Failure.

- Jirkovský, E., Jirkovská, A., Bavlovič-Piskáčková, H., Skalická, V., Pokorná, Z., Kubeš, J., ... & Šimůnek, T. (2021). Clinically Translatable Prevention of Anthracycline Cardiotoxicity by Dexthis compound Is Mediated by Topoisomerase II Beta and Not Metal Chelation. PubMed.

- McCormack, K. (2019). The cardioprotective effect of dexthis compound (Cardioxane) is consistent with sequestration of poly(ADP-ribose) by self-assembly and not depletion of topoisomerase 2B. Gene Reports.

- Vávrová, A., Jantošíková, H., Mačková, E., Macháček, M., Hašková, P., Tichotová, L., ... & Šimůnek, T. (2015). Catalytic Inhibitors of Topoisomerase II Differently Modulate the Toxicity of Anthracyclines in Cardiac and Cancer Cells. PLoS One.

- ResearchGate. (n.d.). Effect of dexthis compound on the cell cycle and intracellular ATP levels in K562 cells.

- ResearchGate. (2019). The Role of Topoisomerase IIβ in the Mechanisms of Action of the Doxorubicin Cardioprotective Agent Dexthis compound.

- Nitiss, J. L., Soans, E., Rogojina, A., Seth, A., & Mishina, M. (2021). Topoisomerase Assays. Current Protocols.

- Jensen, P. B., Thougaard, A. V., & Sehested, M. (2014). The Catalytic Topoisomerase II Inhibitor Dexthis compound Induces DNA Breaks, ATF3 and the DNA Damage Response in Cancer Cells. British Journal of Pharmacology.

- Jirkovska, A., et al. (2022). Exploring the effects of topoisomerase II inhibitor XK469 on anthracycline cardiotoxicity and DNA damage. Toxicology and Applied Pharmacology.

- Inspiralis. (n.d.). Human Topoisomerase II Relaxation Assay.

- Inspiralis. (n.d.). Human Topoisomerase II Decatenation Assay.

- BioHippo. (n.d.). Human Topoisomerase II DNA Decatenation Assay Kit.

- Jensen, P. B., Thougaard, A. V., & Sehested, M. (2014). The catalytic topoisomerase II inhibitor dexthis compound induces DNA breaks, ATF3 and the DNA damage response in cancer cells. British Journal of Pharmacology.

- ProFoldin. (n.d.). 96-Well Human Topo II DNA Decatenation Assay Kits.

- Inspiralis. (n.d.). Yeast Topoisomerase II Relaxation Assay.

- Langer, S. W., et al. (2005). Dexthis compound Protects against Myelosuppression from the DNA Cleavage–Enhancing Drugs Etoposide and Daunorubicin but not Doxorubicin. Clinical Cancer Research.

- ResearchGate. (2021). Topoisomerase Assays.

- Wang, H., et al. (2021). Discovery of New Catalytic Topoisomerase II Inhibitors for Anticancer Therapeutics. Frontiers in Oncology.

- Mody, H., et al. (2023). In vitro to clinical translation of combinatorial effects of doxorubicin and dexthis compound in breast cancer: a mechanism-based pharmacokinetic/pharmacodynamic modeling approach. Frontiers in Pharmacology.

- Langer, S. W. (2014). Dexthis compound for the treatment of chemotherapy-related side effects. Cancer Management and Research.

- Langer, S. W., et al. (2005). Dexthis compound protects against myelosuppression from the DNA cleavage-enhancing drugs etoposide and daunorubicin but not doxorubicin. PubMed.

- Oncohema Key. (2016). Topoisomerase II Inhibitors: The Epipodophyllotoxins.

- Gentry, A. C., et al. (2013). Catalytic inhibition of topoisomerase II by a novel rationally designed ATP-competitive purine analogue. PLoS One.

- Al-Bari, M. A. A., et al. (2013). Dexthis compound in combination with anthracyclines lead to a synergistic cytotoxic response in acute myelogenous leukemia cell lines. Leukemia Research.

- Roti Roti, J. L., & Salih, S. M. (2012). Dexthis compound ameliorates doxorubicin-induced injury in mouse ovarian cells. Biology of Reproduction.

- Wang, H., et al. (2021). Optimization of New Catalytic Topoisomerase II Inhibitors as an Anti-Cancer Therapy. International Journal of Molecular Sciences.

- Hasinoff, B. B., et al. (1995). A QSAR study comparing the cytotoxicity and DNA topoisomerase II inhibitory effects of bisdioxopiperazine analogs of ICRF-187 (dexthis compound). Anti-Cancer Drugs.

- ResearchGate. (n.d.). Structure–Activity Relationship Study of Dexthis compound Analogues Reveals ICRF-193 as the Most Potent Bisdioxopiperazine against Anthracycline Toxicity to Cardiomyocytes Due to Its Strong Topoisomerase IIβ Interactions.